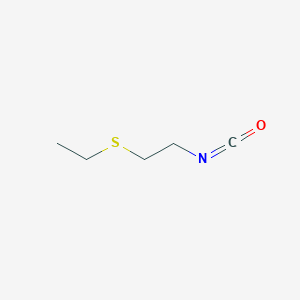
1-(Ethylthio)-2-isocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)-2-isocyanatoethane is an organic compound characterized by the presence of an ethylthio group and an isocyanate group attached to an ethane backbone
Preparation Methods
The synthesis of 1-(Ethylthio)-2-isocyanatoethane typically involves the reaction of ethylthiol with an appropriate isocyanate precursor. One common method is the reaction of ethylthiol with phosgene to form ethylthiocarbamoyl chloride, which is then treated with a base to yield this compound. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(Ethylthio)-2-isocyanatoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Scientific Research Applications
1-(Ethylthio)-2-isocyanatoethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of polymers and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-2-isocyanatoethane involves its reactivity with nucleophiles, which can lead to the formation of various products depending on the nature of the nucleophile. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and other nucleophiles. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(Ethylthio)-2-isocyanatoethane can be compared with other similar compounds, such as:
1-(Methylthio)-2-isocyanatoethane: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-2-isocyanatopropane: Similar structure but with a propane backbone instead of ethane.
1-(Ethylthio)-2-isocyanatobutane: Similar structure but with a butane backbone instead of ethane.
Properties
CAS No. |
37441-17-1 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-isocyanatoethane |
InChI |
InChI=1S/C5H9NOS/c1-2-8-4-3-6-5-7/h2-4H2,1H3 |
InChI Key |
TZYSXQJRSKIZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


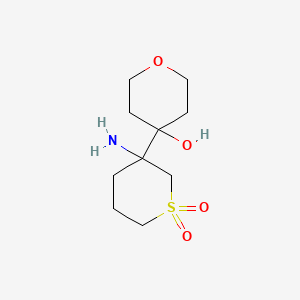
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
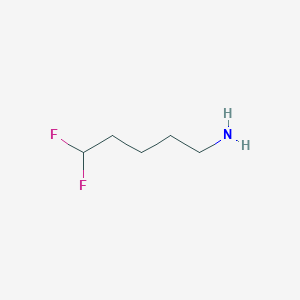


![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)

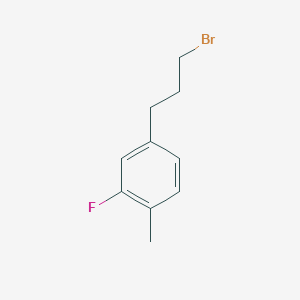
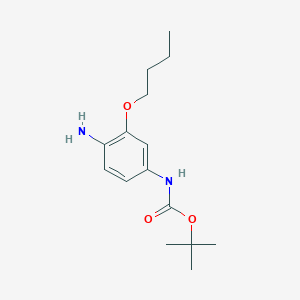

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
